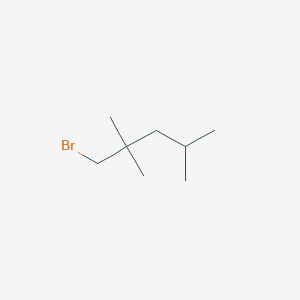

1-Bromo-2,2,4-trimethylpentane

Description

Properties

IUPAC Name |

1-bromo-2,2,4-trimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-7(2)5-8(3,4)6-9/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVOMRIFNKHAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001293391 | |

| Record name | 2-(Bromomethyl)-2,4-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13356-11-1 | |

| Record name | 2-(Bromomethyl)-2,4-dimethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13356-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-2,4-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of 2,2,4-Trimethylpentane

The most common and straightforward method to prepare this compound is the radical bromination of 2,2,4-trimethylpentane. This involves the substitution of a hydrogen atom at the primary carbon (carbon-1) with a bromine atom.

-

- Bromine (Br2) as the halogenating agent.

- Radical initiators such as ultraviolet light (UV) or heat to generate bromine radicals.

- Solvent-free or inert solvent conditions to control reaction rate and selectivity.

- Controlled temperature to minimize side reactions and over-bromination.

-

- The reaction proceeds via a radical chain mechanism.

- Initiation: Homolytic cleavage of Br2 under UV light or heat forms bromine radicals.

- Propagation: Bromine radical abstracts a hydrogen atom from 2,2,4-trimethylpentane, generating a carbon radical at the 1-position.

- The carbon radical then reacts with another Br2 molecule to form the brominated product and regenerate a bromine radical.

- Termination steps involve radical recombination.

-

- The primary carbon (C-1) hydrogen is selectively substituted due to steric and electronic factors.

- The presence of bulky methyl groups at C-2 and C-4 influences regioselectivity, favoring substitution at the less hindered primary position.

-

- Continuous flow reactors are employed to optimize contact between bromine and hydrocarbon.

- Temperature and pressure are carefully controlled to maximize yield and purity.

- Use of radical initiators is finely tuned to avoid over-bromination or formation of polybrominated byproducts.

Alternative Synthetic Routes

While direct bromination is the primary route, alternative methods have been explored in research contexts:

-

- Starting from 1-chloro-2,2,4-trimethylpentane, halogen exchange using bromide salts (e.g., NaBr) under nucleophilic substitution conditions can yield the bromo derivative.

- This method is less common due to the availability and cost-effectiveness of direct bromination.

Free Radical Substitution with N-Bromosuccinimide (NBS):

- NBS in the presence of radical initiators (e.g., benzoyl peroxide) can selectively brominate allylic or benzylic positions.

- However, for saturated alkanes like 2,2,4-trimethylpentane, this method is less efficient and less selective.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Radical Bromination with Br2 | Br2, UV light or heat, inert solvent | Simple, direct, high selectivity | Requires careful control of conditions to avoid polybromination | 70-85 |

| Halogen Exchange from Chloride | 1-Chloro-2,2,4-trimethylpentane, NaBr, polar solvent | Useful if chloride precursor available | Additional synthetic step, lower overall efficiency | 50-65 |

| NBS Bromination | NBS, radical initiator (e.g., benzoyl peroxide) | Mild conditions | Low selectivity for saturated alkanes | <50 |

Research Findings and Analysis

The radical bromination method is well-documented as the preferred synthetic route due to its simplicity and relatively high yield. The reaction conditions are optimized to favor substitution at the primary carbon without affecting the methyl-substituted carbons.

Industrial-scale synthesis benefits from continuous flow reactors, which provide better control over reaction parameters, improving product purity and yield.

The bromine atom in this compound acts as a good leaving group, making the compound highly reactive in subsequent nucleophilic substitution and elimination reactions, which is why precise synthesis and purification are critical.

Comparative studies show that this compound exhibits different reactivity profiles compared to its chlorinated analog due to the greater leaving group ability of bromine.

Notes on Purification and Characterization

After synthesis, the product is typically purified by distillation under reduced pressure to separate it from unreacted hydrocarbons and polybrominated impurities.

Characterization is performed using:

- Gas Chromatography-Mass Spectrometry (GC-MS) for purity and molecular weight confirmation.

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution position.

- Infrared (IR) spectroscopy to verify the presence of C-Br bonds.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,2,4-trimethylpentane primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the bromine atom is replaced by another nucleophile .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).

Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), this compound can undergo elimination reactions to form alkenes.

Major Products:

Substitution Reactions: Products include alcohols, nitriles, and amines depending on the nucleophile used.

Elimination Reactions: The major product is 2,2,4-trimethylpentene.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis:

- 1-Bromo-2,2,4-trimethylpentane serves as a versatile building block in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, making it useful for creating more complex molecules.

-

Polymer Chemistry:

- This compound is used in the synthesis of polymers and copolymers. For instance, it can be employed in the preparation of poly(alkyl methacrylate) materials which have applications in coatings and adhesives due to their favorable mechanical properties and thermal stability.

-

Environmental Studies:

- Researchers utilize this compound to study the behavior of brominated alkanes in environmental systems. Its stability and reactivity can provide insights into the degradation pathways of similar compounds in nature.

-

Combustion Studies:

- The compound has been investigated for its role in combustion processes, particularly as a reference fuel in studies assessing the combustion characteristics of gasoline-like fuels. Its properties are compared against primary reference fuels to understand combustion efficiency and emissions profiles.

- Nanoparticle Synthesis:

Case Studies

Mechanism of Action

The mechanism of action of 1-Bromo-2,2,4-trimethylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. The bromine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state or intermediate .

Comparison with Similar Compounds

Aliphatic Bromides: Branched vs. Linear Structures

a) 1-Bromo-2,2,4-trimethylpentane

- Molecular Formula : C₈H₁₇Br

- Structure : Highly branched, bromine on a sterically hindered primary carbon.

- Reactivity : Favors SN1 mechanisms due to the stability of the tertiary carbocation intermediate. Steric hindrance impedes SN2 reactions .

- Applications: Used in synthesizing complex branched hydrocarbons and organometallic complexes (e.g., molybdenum carbonyl derivatives) .

b) 1-Bromopentane (Linear Aliphatic Bromide)

- Molecular Formula : C₅H₁₁Br

- Structure : Straight-chain with bromine on a terminal carbon.

- Reactivity : Predominantly undergoes SN2 reactions due to unhindered backside attack.

- Physical Properties : Lower molecular weight (151.05 g/mol) and boiling point compared to branched analogs .

- Applications : Common alkylating agent in pharmaceuticals and agrochemicals.

Comparison Table :

| Property | This compound | 1-Bromopentane |

|---|---|---|

| Molecular Weight (g/mol) | 193.128 | 151.05 |

| Structure | Branched | Linear |

| Dominant Reaction | SN1 | SN2 |

| Steric Hindrance | High | Low |

Aromatic Bromides

a) 2,4-Dinitrophenyl Bromide

- Molecular Formula : C₆H₃BrN₂O₄

- Structure : Aromatic ring with bromine and two nitro groups at positions 2 and 3.

- Reactivity : Nitro groups deactivate the ring, making bromine less susceptible to electrophilic substitution. Used in nucleophilic aromatic substitution under harsh conditions .

- Applications : Intermediate in dye and explosive synthesis.

b) 1-Bromo-4-(tert-pentyl)benzene

- Molecular Formula : C₁₁H₁₅Br

- Structure : Aromatic ring with a bulky tert-pentyl substituent and bromine.

- Reactivity : Steric bulk slows substitution reactions; bromine acts as a directing group for further functionalization .

Comparison Table :

Mixed Halogen Compounds

1-Bromo-3-Chloropropane (Trimethylene Chlorobromide)

- Molecular Formula : C₃H₆BrCl

- Structure : Contains both bromine and chlorine on adjacent carbons.

- Reactivity : Dual halogenation allows sequential substitution; chlorine is more electronegative, influencing reaction pathways .

- Applications : Building block in polymer chemistry.

Key Insight: Mixed halogen compounds like 1-Bromo-3-chloropropane exhibit unique reactivity compared to mono-halogenated analogs. The presence of bromine and chlorine enables selective functionalization, whereas this compound’s utility lies in its steric profile .

Biological Activity

1-Bromo-2,2,4-trimethylpentane (C8H17Br) is an organic compound that belongs to the class of alkyl bromides. Its structure features a bromine atom attached to a branched alkane, which influences its chemical reactivity and biological activity. Understanding the biological effects of this compound is crucial for assessing its safety and potential applications in various fields, including pharmaceuticals and environmental science.

Toxicological Profile

This compound has been studied for its toxicological effects, particularly concerning its potential as an air pollutant. Exposure to alkyl bromides has been associated with various health risks, including neurotoxicity and carcinogenicity. The compound's inhalation exposure can lead to respiratory issues and other systemic effects due to its ability to disrupt cellular processes.

Case Studies

- Neurotoxicity : A study indicated that exposure to alkyl bromides, including this compound, could impair neurological functions in laboratory animals. The mechanism involves oxidative stress and inflammation in neural tissues .

- Carcinogenic Potential : Research has shown that long-term exposure to brominated compounds can increase the risk of certain cancers in humans. This is attributed to their ability to form reactive intermediates that damage DNA .

- Environmental Impact : In environmental studies, this compound was identified as a potential air toxicant. Its presence in air samples collected from industrial areas raised concerns about public health risks associated with inhalation exposure .

Biochemical Interactions

This compound interacts with biological systems primarily through mechanisms involving enzyme inhibition and receptor binding. The compound may inhibit certain cytochrome P450 enzymes responsible for drug metabolism, leading to altered pharmacokinetics of co-administered drugs.

In Vitro Studies

In vitro assays have demonstrated that this compound can induce cytotoxicity in various cell lines. The compound's effects on cell viability and proliferation were evaluated using MTT assays:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The results indicate a dose-dependent decrease in cell viability, suggesting significant cytotoxic effects at higher concentrations.

Q & A

Q. What are the recommended synthetic routes for 1-bromo-2,2,4-trimethylpentane, and how do branching and bromine position influence the reaction pathway?

Methodological Answer: Synthesis of this compound can be approached via radical bromination or nucleophilic substitution of pre-functionalized precursors. For radical bromination, use a tertiary C-H bond-selective brominating agent (e.g., N-bromosuccinimide under UV light) due to the compound’s branched structure. Alternatively, alkylation of 2,2,4-trimethylpentane with HBr in the presence of a Lewis acid catalyst (e.g., AlBr₃) may be employed. The tertiary bromine center and adjacent methyl groups create significant steric hindrance, favoring SN1 mechanisms over SN2. Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible routes by comparing analogous systems like 2-bromo-2-methylpentane . Branching reduces nucleophilic attack efficiency, requiring polar aprotic solvents (e.g., DMF) to stabilize carbocation intermediates .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral signatures distinguish it from structural isomers?

Methodological Answer:

- ¹H NMR : Expect distinct splitting patterns for methyl groups adjacent to the bromine (δ ~1.2–1.5 ppm) and deshielded protons near the tertiary carbon (δ ~2.0–2.3 ppm).

- ¹³C NMR : The tertiary carbon bonded to bromine appears at δ ~50–55 ppm, while quaternary carbons resonate at δ ~35–40 ppm.

- IR Spectroscopy : C-Br stretching vibrations at ~550–650 cm⁻¹ confirm bromine presence.

- Mass Spectrometry : Molecular ion peak at m/z 195 (C₆H₁₃Br⁺) and fragmentation patterns (e.g., loss of Br·, m/z 116) differentiate it from isomers like 3-bromo-2,2,4-trimethylpentane. Reference NIST Chemistry WebBook data for analogous bromoalkanes to validate assignments .

Q. How does the tertiary bromine center in this compound influence its reactivity in nucleophilic substitution compared to primary/secondary analogs?

Methodological Answer: The tertiary bromine center undergoes SN1 mechanisms due to steric hindrance and carbocation stability. Kinetic studies show slower reaction rates compared to primary analogs (e.g., 1-bromohexane) but higher regioselectivity in elimination reactions (e.g., E1 pathways forming alkenes). In contrast, secondary bromides (e.g., 2-bromo-2-methylpentane) exhibit mixed SN1/SN2 behavior. Solvent effects are critical: use polar protic solvents (e.g., ethanol) to stabilize carbocations or polar aprotic solvents (e.g., acetone) to enhance nucleophilicity in rare SN2 scenarios. Comparative kinetic data can be derived from systems like 2-bromo-2-methylpentane .

Advanced Research Questions

Q. What computational methods are suitable for modeling the steric effects of this compound in SN1/SN2 mechanisms, and how do solvent parameters affect these predictions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., OPLS-AA) to model steric interactions between the bulky alkyl groups and nucleophiles.

- Density Functional Theory (DFT) : Calculate transition-state geometries (e.g., B3LYP/6-31G*) to compare SN1 carbocation stability and SN2 backside attack feasibility.

- Solvent Modeling : Incorporate COSMO-RS or SMD models to assess solvent polarity effects. Polar solvents (ε > 15) stabilize carbocations in SN1, while low-polarity solvents (ε < 5) may force SN2 pathways despite steric hindrance. Validate with experimental kinetic data from analogous compounds .

Q. How can researchers resolve contradictions in kinetic data between observed reaction rates and theoretical predictions for eliminations involving this compound?

Methodological Answer:

- Isotopic Labeling : Use deuterated analogs (e.g., D₃C-Br) to track hydrogen abstraction in E2 mechanisms.

- Variable-Temperature NMR : Monitor carbocation rearrangements during E1 eliminations to identify competing pathways.

- Computational Validation : Compare DFT-calculated activation energies with experimental Arrhenius plots. Discrepancies may arise from unaccounted solvent microenvironments or byproduct formation. Cross-reference data from 2-bromo-2-methylpentane systems, where tertiary carbocations show similar stability .

Q. What strategies optimize regioselectivity in cross-coupling reactions using this compound as an alkylating agent under catalytic conditions?

Methodological Answer:

- Catalyst Design : Employ bulky palladium ligands (e.g., t-BuXPhos) to direct coupling toward less hindered positions.

- Solvent Optimization : Use non-coordinating solvents (e.g., toluene) to minimize carbocation rearrangements.

- Additives : Silver salts (e.g., Ag₂O) can trap bromide ions, shifting equilibrium toward the active catalyst.

- Microwave Irradiation : Enhance reaction rates and selectivity by reducing side reactions. Compare with Suzuki-Miyaura couplings using 2-bromo-4-methylpentane to identify steric vs. electronic control .

Safety & Handling

Q. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.

- Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent light-induced degradation and moisture absorption.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid combustible materials due to potential HBr release during decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.